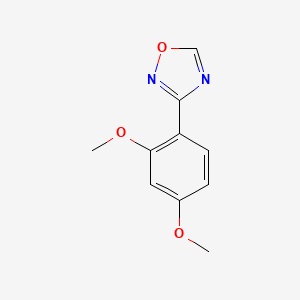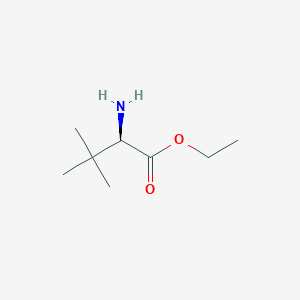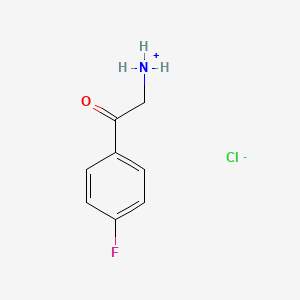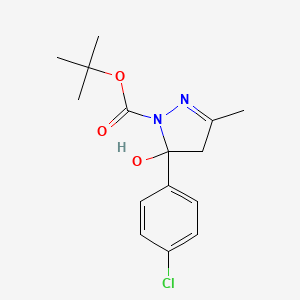![molecular formula C34H30N2O6S B12458726 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12458726.png)
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrantel pamoate is an anthelmintic compound used to treat various parasitic worm infections, including ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . It is a pyrimidine-derivative that works by paralyzing worms, causing them to lose their grip on the intestinal wall and be expelled from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrantel pamoate is synthesized through a series of chemical reactions involving pyrantel base and pamoic acid. The pyrantel base is prepared by reacting 1-methyl-2-(2-thienyl)vinyl-1,4,5,6-tetrahydropyrimidine with pamoic acid under controlled conditions . The reaction typically involves the use of solvents such as methanol and chloroform, and the product is purified through chromatographic techniques .
Industrial Production Methods
Industrial production of pyrantel pamoate involves large-scale synthesis using similar chemical reactions as in the laboratory preparation. The process includes the use of high-purity reagents and solvents, and the product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Pyrantel pamoate undergoes various chemical reactions, including:
Oxidation: Pyrantel can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert pyrantel to its reduced forms.
Substitution: Pyrantel can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrantel can produce sulfoxides and sulfones, while reduction can yield reduced pyrantel derivatives .
Scientific Research Applications
Pyrantel pamoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anthelmintic activity and developing new anthelmintic agents.
Biology: Employed in research on parasitic infections and the mechanisms of parasite resistance.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating parasitic infections.
Industry: Utilized in the production of veterinary medicines for treating parasitic infections in animals.
Mechanism of Action
Pyrantel pamoate acts as a depolarizing neuromuscular blocking agent. It causes sudden contraction followed by paralysis of the helminths by activating nicotinic acetylcholine receptors at the neuromuscular junction . This results in the worms losing their grip on the intestinal wall and being expelled from the body through natural processes .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another anthelmintic that works by stimulating nicotinic acetylcholine receptors, causing paralysis of worms.
Mebendazole: An anthelmintic that inhibits the synthesis of microtubules in worms, leading to their death.
Albendazole: Similar to mebendazole, it disrupts the microtubule formation in worms.
Uniqueness of Pyrantel Pamoate
Pyrantel pamoate is unique in its mechanism of action as a depolarizing neuromuscular blocking agent, which is different from the mechanisms of levamisole, mebendazole, and albendazole . Its poor absorption in the host’s intestine also makes it safer for use, as it minimizes systemic side effects .
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXXZDYPVDOQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12458646.png)

![N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12458663.png)
![2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B12458670.png)

![1-(Cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride](/img/structure/B12458684.png)


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12458702.png)
![2-({[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12458703.png)


![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)

